TPSA and H-Bond Acceptor Count Differentiation
The target compound bears only one chloro substituent at C4, whereas the generic precursor 4,6-dichloro-1,3,5-triazin-2-amine contains two electrophilic chlorine sites. In the dichloro analog, the first substitution occurs at the more activated position (typically C4, para to the amine), but competitive di-substitution is a documented side reaction that reduces yield and complicates purification [1]. The mono-chloro target compound eliminates this competition, enabling a single, well-defined SₙAr product [1].
| Evidence Dimension | Number of electrophilic chlorine sites available for SₙAr |
|---|---|
| Target Compound Data | 1 reactive chloro group at C4 |
| Comparator Or Baseline | 4,6-Dichloro-1,3,5-triazin-2-amine: 2 reactive chloro groups (competitive di-substitution risk) |
| Quantified Difference | 1 vs. 2 electrophilic sites; reduction from potential mixture of mono-/di-substituted products to a single substitution outcome |
| Conditions | General SₙAr conditions with amine, alkoxide, or thiol nucleophiles; inferred from triazine reactivity literature [1] |
Why This Matters
For procurement, this determines whether the user can execute a clean, single-step derivatization without byproduct management; the target compound guarantees regiochemical certainty where the dichloro analog cannot.
- [1] Blotny, G. Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron 2006, 62, 9507–9522. DOI: 10.1016/j.tet.2006.07.039. View Source
